molecular formula C14H11F3N4 B2861906 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline CAS No. 321538-05-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2861906
CAS No.: 321538-05-0
M. Wt: 292.265
InChI Key: OOYNABOADDGMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with a trifluoromethyl group and a pyrazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the preparation of the pyrazolyl ring and the quinoxaline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, leveraging its unique properties for various applications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Uniqueness: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)13-12(14(15,16)17)18-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYNABOADDGMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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